2-Furanol, 5-heptyltetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanol, 5-heptyltetrahydro- is an organic compound with the molecular formula C11H22O2. It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is also known by other names such as 5-heptyltetrahydro-2-furanol and 1,4-undecanolide .
Vorbereitungsmethoden
The synthesis of 2-Furanol, 5-heptyltetrahydro- can be achieved through various methods. One common laboratory method involves the reduction of furan derivatives. For instance, the hydrogenation of furfural or furfuryl alcohol can yield tetrahydrofuran derivatives, which can then be further modified to produce 2-Furanol, 5-heptyltetrahydro- . Industrial production methods often involve the catalytic hydrogenation of furan derivatives under high pressure and temperature conditions, using catalysts such as palladium or nickel .
Analyse Chemischer Reaktionen
2-Furanol, 5-heptyltetrahydro- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into more saturated derivatives. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
The major products formed from these reactions include more saturated furan derivatives, alcohols, and various substituted furan compounds .
Wissenschaftliche Forschungsanwendungen
2-Furanol, 5-heptyltetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Furanol, 5-heptyltetrahydro- involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
2-Furanol, 5-heptyltetrahydro- can be compared with other similar compounds such as:
Furfural: A precursor to many furan derivatives, used in the production of resins and solvents.
Tetrahydrofuran: A solvent widely used in organic synthesis and polymer production.
Furfuryl Alcohol: Used in the manufacture of resins and as a solvent in various industrial applications.
What sets 2-Furanol, 5-heptyltetrahydro- apart is its unique structure, which imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
116625-66-2 |
---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
5-heptyloxolan-2-ol |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
FOUOFTJAYOGXOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1CCC(O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.